![molecular formula C19H17NO3 B12617872 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one CAS No. 920266-20-2](/img/structure/B12617872.png)
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of organic compounds known as chromones. These compounds contain a benzopyran-4-one moiety, which is a fused ring system consisting of a benzene ring and a pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one typically involves the reaction of 2-hydroxyacetophenone with 2-(morpholin-4-yl)benzaldehyde under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the chromone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromone moiety to chromanol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Chromanol derivatives
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly phosphoinositide 3-kinases (PI3Ks).
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of phosphoinositide 3-kinases (PI3Ks). This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells and inhibit viral replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
- 2-morpholin-4-yl-7-phenyl-4H-chromen-4-one
- 4-phenylmorpholine derivatives
Uniqueness
8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit PI3Ks with high specificity makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
920266-20-2 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
8-(2-morpholin-4-ylphenyl)chromen-4-one |
InChI |
InChI=1S/C19H17NO3/c21-18-8-11-23-19-15(5-3-6-16(18)19)14-4-1-2-7-17(14)20-9-12-22-13-10-20/h1-8,11H,9-10,12-13H2 |
Clave InChI |
VBWBOZHWVALMLQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2C3=CC=CC4=C3OC=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline](/img/structure/B12617789.png)
![1-butan-2-yl-4'-chloro-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione](/img/structure/B12617800.png)
![4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one](/img/structure/B12617804.png)
![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
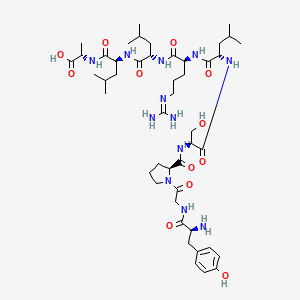
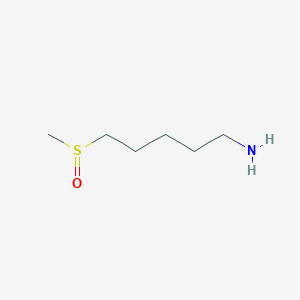
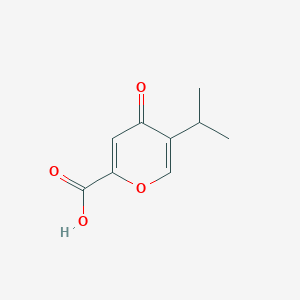
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
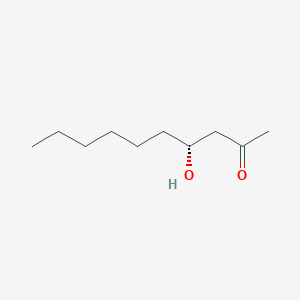
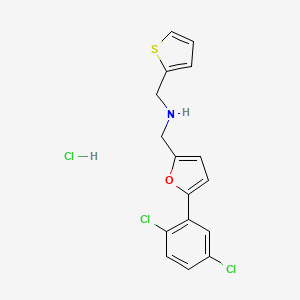
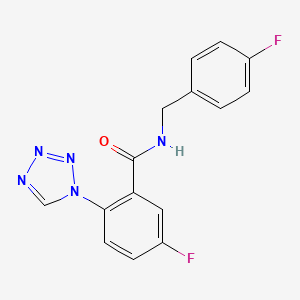
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
